Rizatriptan-d6 Benzoate
Description
Significance of Deuterated Pharmaceutical Compounds in Research
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has an additional neutron in its nucleus, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). nih.govajrconline.org This seemingly subtle difference has profound implications in medicinal chemistry and pharmaceutical research. When hydrogen atoms in a drug molecule are strategically replaced with deuterium atoms, the resulting carbon-deuterium (C-D) bond is significantly stronger than the original carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can lead to what is known as the Deuterium Kinetic Isotope Effect (DKIE). omicsonline.org
The DKIE is particularly relevant for drugs that are metabolized by enzymes like the cytochrome P450 (CYP450) family, where the breaking of a C-H bond is often the rate-limiting step in the metabolic process. nih.gov By slowing down this metabolic breakdown, deuteration can favorably alter a drug's pharmacokinetic profile. researchgate.net Potential benefits include:
Improved Metabolic Stability: Slower metabolism can extend a drug's half-life in the body, potentially leading to a longer duration of action. nih.govomicsonline.org
Increased Bioavailability: For drugs that undergo significant first-pass metabolism (breakdown in the liver before reaching systemic circulation), deuteration can reduce this effect, allowing more of the active drug to be absorbed. omicsonline.org
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of unwanted or toxic byproducts, potentially improving the drug's safety profile. nih.gov
Beyond creating potentially superior next-generation therapeutics, deuterated compounds are invaluable as internal standards in bioanalytical studies. mdpi.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure drug concentrations in samples like blood plasma, a known quantity of a deuterated internal standard is added to the sample. Because the deuterated standard is nearly identical to the non-deuterated drug (the analyte) in its chemical and physical properties, it behaves similarly during sample extraction, chromatography, and ionization. japsonline.com However, its higher mass allows it to be distinguished from the analyte by the mass spectrometer. omicsonline.org This allows for highly accurate and precise quantification, as the internal standard compensates for variations in sample processing and instrument response. mdpi.comjapsonline.com
Overview of Rizatriptan (B1679398) and its Deuterated Analog
Rizatriptan is a potent and selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist used for the acute treatment of migraine headaches. hilarispublisher.comveeprho.compharmainfo.in Its therapeutic effect is attributed to the constriction of intracranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides in the trigeminal nervous system. medchemexpress.comcaymanchem.com
The metabolism of Rizatriptan is a key aspect of its pharmacokinetic profile. It is primarily metabolized by the enzyme monoamine oxidase-A (MAO-A) through oxidative deamination to an inactive indole (B1671886) acetic acid metabolite. medchemexpress.comresearchgate.net This extensive first-pass metabolism results in an oral bioavailability of approximately 45%. medchemexpress.com The plasma half-life of Rizatriptan is relatively short, averaging 2-3 hours. caymanchem.comresearchgate.net
Rizatriptan-d6 Benzoate (B1203000) is the deuterium-labeled analog of Rizatriptan, specifically designed for research applications. medchemexpress.com In this compound, six hydrogen atoms on the two N-methyl groups of the Rizatriptan molecule are replaced with deuterium atoms. omicsonline.org It is typically supplied as a benzoate salt. This specific labeling makes it an ideal internal standard for the bioanalysis of Rizatriptan.
| Property | Rizatriptan | Rizatriptan-d6 Benzoate |
| Chemical Name | N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine Benzoate |
| Molecular Formula | C₁₅H₁₉N₅ | C₁₅H₁₃D₆N₅ · C₇H₆O₂ |
| Primary Use | Therapeutic agent (antimigraine) | Research tool (internal standard) |
| Key Feature | Selective 5-HT1B/1D receptor agonist | Stable isotope-labeled analog of Rizatriptan |
Table 1: Comparison of Rizatriptan and its Deuterated Analog.
Role of this compound as a Research Tool
The primary and most critical role of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of Rizatriptan in biological matrices. medchemexpress.com Its use is essential in pharmacokinetic, therapeutic drug monitoring, and bioequivalence studies, where precise measurement of the parent drug is required. medchemexpress.comresearchgate.net
When analyzing Rizatriptan concentrations in human plasma, for instance, researchers employ LC-MS/MS methods. A study detailing such a method for quantifying Rizatriptan used Rizatriptan-d6 as the internal standard. omicsonline.org The mass spectrometer was set to monitor specific mass-to-charge ratio (m/z) transitions for each compound. This allows the instrument to differentiate and separately quantify the drug and its deuterated internal standard, even when they co-elute from the chromatography column.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rizatriptan | 270.24 | 201.10 |
| Rizatriptan-d6 (IS) | 276.21 | 207.20 |
Table 2: Mass Spectrometry Parameters for the Quantification of Rizatriptan using Rizatriptan-d6 as an Internal Standard. Data sourced from a high-throughput LC-MS/MS validation study. omicsonline.org
The use of Rizatriptan-d6 ensures the reliability and accuracy of these studies. For example, in a bioanalytical method validation, key parameters such as precision and recovery are assessed. omicsonline.org The precision, measured as the coefficient of variation (%CV), indicates the reproducibility of the method, while recovery measures the efficiency of the extraction process.
| Quality Control Level | Within-Batch Precision (%CV) | Between-Batch Precision (%CV) | Mean Recovery (%) |
| Low (LQC) | 1.0 - 6.5 | 3.0 - 8.9 | 79.7 |
| Medium (MQC) | 1.0 - 6.5 | 3.0 - 8.9 | 82.3 |
| High (HQC) | 1.0 - 6.5 | 3.0 - 8.9 | 79.4 |
Table 3: Summary of Method Validation Data for the Quantification of Rizatriptan in Human Plasma using Rizatriptan-d6 as an Internal Standard. The data demonstrates the consistency and reproducibility of the assay across different concentration levels. omicsonline.org
By providing a reliable means of quantification, this compound plays a crucial supporting role in the clinical evaluation of Rizatriptan formulations. It enables researchers to generate the high-quality pharmacokinetic data necessary for regulatory submissions and for enhancing the understanding of the drug's behavior in the human body. omicsonline.org
Structure
2D Structure
Properties
IUPAC Name |
benzoic acid;2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRXYLQNJJVCMZ-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)C([2H])([2H])[2H].C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676134 | |
| Record name | Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216984-85-8 | |
| Record name | Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Rizatriptan and Its Deuterated Analog
Established Synthetic Pathways for Rizatriptan (B1679398) Benzoate (B1203000)
The synthesis of Rizatriptan benzoate has been approached through several routes, with the main variations lying in the method of indole (B1671886) ring formation.
To circumvent these issues, alternative methods have been developed. The Leimgruber-Batcho indole synthesis provides a milder route. google.com This method has been applied to the synthesis of Rizatriptan analogues, demonstrating its potential for constructing the indole nucleus with higher yields compared to the Fischer synthesis under certain conditions. google.comias.ac.in
Another advanced approach is the Larock indole synthesis , which utilizes a palladium-catalyzed coupling reaction. lgcstandards.com This method involves the coupling of an iodoaniline derivative with a bis-TES-protected butynol, leading to the formation of the indole ring. While this can be an efficient method, it often requires expensive palladium catalysts and stringent reaction conditions. lgcstandards.comgoogle.com
A comparison of these primary methods is summarized below:
| Synthetic Approach | Key Reactants | Primary Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Substituted phenylhydrazine (B124118), Aldehyde/Acetal | Well-established, one-pot potential lgcstandards.com | High temperatures, impurity formation lgcstandards.comdrugbank.com |
| Leimgruber-Batcho Reaction | Substituted nitrotoluene, Enamine | Milder conditions, potentially higher yields google.comias.ac.in | Can involve multiple steps |
| Larock Indole Synthesis | Substituted iodoaniline, Protected alkyne | High efficiency | Expensive palladium catalyst required lgcstandards.comgoogle.com |
This table provides a comparative overview of common indole synthesis methods for Rizatriptan.
Once the Rizatriptan free base is synthesized, it is converted to its more stable and pharmaceutically acceptable benzoate salt. google.com This is typically achieved by dissolving the crude Rizatriptan base in a suitable organic solvent, such as acetone, ethanol, or ethyl acetate (B1210297), and then adding benzoic acid. google.comresearchgate.net The Rizatriptan Benzoate salt then precipitates out of the solution and can be isolated by filtration. researchgate.net
Purification is a critical final step to ensure the product meets pharmaceutical standards, with a target purity often exceeding 99.5%. googleapis.com Common purification strategies include:
Recrystallization: The crude benzoate salt or the free base can be recrystallized from a suitable solvent system to remove impurities. google.comgoogle.com
Chromatography: While industrial processes aim to avoid column chromatography due to cost, it is sometimes employed in laboratory-scale synthesis or for the removal of particularly challenging impurities. google.com
pH-based extraction: The crude product can be subjected to a work-up procedure involving pH adjustments to separate acidic and basic impurities. google.com
Deuteration Strategies for Rizatriptan-d6 Benzoate Synthesis
The "-d6" designation in this compound refers to the presence of six deuterium (B1214612) atoms, specifically on the two methyl groups of the N,N-dimethylamino moiety (N,N-bis(trideuteriomethyl)). The introduction of these deuterated methyl groups is a key step that differentiates the synthesis from that of standard Rizatriptan.
The most direct method for this deuteration is through the alkylation of a precursor primary or secondary amine. A common approach involves the reaction of the corresponding des-dimethyl or monomethyl tryptamine (B22526) intermediate with a deuterated methylating agent, such as methyl-d3 iodide (CD3I) or methyl-d3 methanesulfonate. googleapis.com This reaction introduces the trideuteromethyl group onto the nitrogen atom. For the d6 analogue, this process would be performed to introduce two CD3 groups.
Alternatively, reductive amination provides another powerful strategy. sci-hub.ru This would involve reacting the primary amine precursor, 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)ethan-1-amine, with a deuterated formaldehyde (B43269) source (such as paraformaldehyde-d2) in the presence of a reducing agent. This method can be highly efficient for forming the N,N-bis(trideuteriomethyl) group.
A summary of potential deuteration strategies is provided below:
| Deuteration Method | Deuterated Reagent | Precursor Molecule | Description |
| Alkylation | Methyl-d3 iodide (CD3I) | Des-dimethyl or Monomethyl Rizatriptan | Stepwise or direct alkylation of the amine nitrogen with a deuterated methyl source. googleapis.com |
| Reductive Amination | Paraformaldehyde-d2 | Primary amine precursor | Reaction with a deuterated formaldehyde source and a reducing agent to form the dimethylamino group. sci-hub.ru |
This table outlines key strategies for the synthesis of the deuterated moiety in Rizatriptan-d6.
Optimization of Synthetic Yields and Purity
Optimizing the yield and purity of Rizatriptan and its deuterated analog is a central focus of process development. A key challenge in the Fischer indole synthesis is the formation of a dimeric impurity at high temperatures. google.com Research has shown that controlling the reaction temperature, for instance, by maintaining it between 50-70°C, can significantly reduce the formation of this impurity to below 3%. google.com
Further optimization can be achieved through:
Continuous Flow Synthesis: This modern technique offers superior heat and mass transfer, which can reduce reaction times, increase yields, and improve selectivity by minimizing side reactions. emerypharma.com It also allows for safer handling of hazardous reagents. emerypharma.com
Catalyst Selection: In palladium-catalyzed reactions, the choice of ligand and catalyst loading is crucial for maximizing efficiency and minimizing cost. acs.org
Solvent and Reagent Choice: The use of greener solvents and less hazardous reagents is an ongoing effort in pharmaceutical manufacturing to improve the environmental impact and cost-effectiveness of the synthesis. emerypharma.com For instance, using sodium metabisulfite (B1197395) instead of stannous chloride for the reduction of the diazonium salt is a noted improvement. lgcstandards.com
Work-up and Purification Procedures: Careful optimization of the crystallization solvent and conditions can dramatically improve the purity of the final product, often allowing for the avoidance of column chromatography on a commercial scale. google.com A patent describes a process achieving over 99.7% purity with the key dimeric impurity below 0.1%. google.com
Advanced Analytical and Bioanalytical Methodologies for Rizatriptan D6 Benzoate
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating Rizatriptan-d6 Benzoate (B1203000) from complex matrices such as human plasma, ensuring selective and accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as the cornerstone for the bioanalysis of Rizatriptan (B1679398), frequently employing Rizatriptan-d6 as an internal standard. biomedres.usglobalresearchonline.net The stable isotope-labeled internal standard perfectly co-elutes with the analyte and compensates for variations in sample preparation and instrument response, leading to highly reliable data. biomedres.us
A sensitive and high-throughput LC-MS/MS method has been developed and validated for the quantification of Rizatriptan in human plasma using Rizatriptan-d6 as the internal standard. biomedres.us The analyte and the internal standard are typically extracted from plasma using solid-phase extraction (SPE) and separated on a C18 column. biomedres.us The mass transitions of m/z 270.24→201.10 for Rizatriptan and m/z 276.21→207.20 for Rizatriptan-d6 are monitored for quantification. biomedres.us
Method validation is performed in accordance with regulatory guidelines, such as those from the FDA, to ensure the reliability of the analytical data. globalresearchonline.netresearchgate.net Validation parameters demonstrate the method's suitability for its intended purpose. For instance, a validated method showed a linear dynamic range of 0.151-52.170 ng/mL with a correlation coefficient (r²) of ≥0.999. biomedres.us The precision, measured as the coefficient of variation (%CV), was found to be between 1.0-6.5% for within-batch assays and 3.0-8.9% for between-batch assays. biomedres.us The recovery of the internal standard, Rizatriptan-d6, was determined to be 65.6%. biomedres.us
Table 1: Example of HPLC Method Parameters for Rizatriptan Analysis Using Rizatriptan-d6 Internal Standard
| Parameter | Details |
|---|---|
| Column | C18, Hypurity C18 (50 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol (B129727): 5mM Ammonium (B1175870) Acetate (B1210297) Buffer: Formic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Internal Standard | Rizatriptan-d6 |
| Detection | Tandem Mass Spectrometry (LC-MS/MS), Positive Ionization Mode |
| Mass Transitions | Rizatriptan: m/z 270.24→201.10; Rizatriptan-d6: m/z 276.21→207.20 |
| Reference | biomedres.us |
Table 2: Validation Summary for a Bioanalytical HPLC-MS/MS Method
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.151 - 52.170 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.151 ng/mL |
| Within-Batch Precision (%CV) | 1.0 - 6.5% |
| Between-Batch Precision (%CV) | 3.0 - 8.9% |
| Rizatriptan Recovery | 79.4 - 82.3% |
| Rizatriptan-d6 Recovery | 65.6% |
| Reference | biomedres.us |
Gas Chromatography (GC) Applications
While HPLC is more commonly reported for the analysis of non-volatile compounds like Rizatriptan, Gas Chromatography (GC) remains a powerful tool in pharmaceutical analysis, particularly for the detection of volatile impurities. globalresearchonline.net A certified reference material for Rizatriptan Benzoate is noted as being suitable for GC analysis, indicating the viability of this technique. japsonline.com
Although specific GC methods for the direct analysis of Rizatriptan-d6 Benzoate are not extensively documented in the literature, GC is widely employed for pharmacokinetic studies and to ensure that residual solvent levels in active pharmaceutical ingredients (APIs) comply with regulatory requirements. globalresearchonline.netresearchgate.net In the context of this compound, GC-MS could be applied to identify and quantify potential genotoxic impurities, such as alkylating agents, that may be present from the synthesis process. japsonline.com The high resolution and sensitivity of GC make it an indispensable tool for ensuring the purity and safety of pharmaceutical compounds. globalresearchonline.net For other triptans, such as sumatriptan, GC/MS methods have been developed for analysis in biological fluids, demonstrating the technique's applicability within this class of drugs. mdpi.com
Microemulsion Electrokinetic Chromatography (MEEKC)
Microemulsion Electrokinetic Chromatography (MEEKC) is a hybrid of micellar electrokinetic chromatography and microemulsion technology, offering high separation efficiency and a unique selectivity mechanism. This technique has been successfully developed for the determination of Rizatriptan Benzoate and its degradation products. biomedres.usjapsonline.comnih.gov MEEKC utilizes oil-in-water microemulsions as the separation media, which provides a powerful tool for the analysis of a wide range of compounds, including those with varying charge and hydrophobicity. mdpi.com
A validated MEEKC method has been reported for the analysis of Rizatriptan Benzoate, demonstrating that this approach can be successfully implemented for routine quality control testing. mdpi.com This stability-indicating method was also capable of separating Rizatriptan from naproxen. biomedres.us The limit of detection (LOD) for Rizatriptan Benzoate using this MEEKC method was found to be 1 μg mL⁻¹. mdpi.com
Spectroscopic Quantification Techniques
Spectroscopic methods offer rapid and cost-effective alternatives for the quantification of Rizatriptan Benzoate, complementing chromatographic techniques.
Ultraviolet-Visible Spectrophotometry Methods
Ultraviolet-Visible (UV-Vis) spectrophotometry provides a simple and economical approach for the determination of Rizatriptan Benzoate in bulk and pharmaceutical dosage forms. mdpi.com These methods are often based on the formation of colored charge-transfer complexes between Rizatriptan as an n-electron donor and various π-acceptors. mdpi.com
One such method involves the reaction of Rizatriptan Benzoate with sulphonphthalein acid dyes like bromophenol blue (BPB), bromocresol purple (BCP), and bromothymol blue (BTB) in a chloroform (B151607) medium to form intense yellow ion-pair complexes. biomedres.us The resulting chromogens are measured at their wavelength of maximum absorbance (λmax). biomedres.us Another method utilizes p-chloranilic acid (p-CA) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as π-acceptors. mdpi.com The λmax for Rizatriptan Benzoate itself in aqueous or methanolic solutions is typically observed around 225-227 nm. researchgate.net Because deuterium (B1214612) substitution does not alter the electronic structure of the chromophore, these methods are directly applicable to this compound.
Table 3: UV-Visible Spectrophotometric Methods for Rizatriptan Benzoate
| Reagent | λmax (nm) | Medium | Reference |
|---|---|---|---|
| Bromophenol Blue (BPB) | 425 | Chloroform | biomedres.us |
| Bromocresol Purple (BCP) | 425 | Chloroform | biomedres.us |
| Bromothymol Blue (BTB) | 420 | Chloroform | biomedres.us |
| None (direct UV) | 225 | Aqueous | researchgate.net |
Fluorimetric Detection Approaches
Spectrofluorimetry offers a highly sensitive alternative for the quantification of Rizatriptan. Rizatriptan possesses native fluorescence, which allows for its direct determination without the need for derivatization. biomedres.us
A quantitative spectrofluorimetric method has been developed for Rizatriptan Benzoate in acetonitrile (B52724), with an excitation wavelength (λex) of 235 nm and an emission wavelength (λem) of 357 nm. biomedres.us This method demonstrated linearity over a concentration range of 1-12 µg/mL. biomedres.us Another study reported a fluorescence emission peak at 362 nm with an excitation at 280 nm, achieving a limit of detection of 8.6 ng/mL. researchgate.net
Furthermore, fluorescence detection can be coupled with HPLC to provide a highly selective and sensitive analytical system. An HPLC method with fluorescence detection for Rizatriptan in human plasma used an excitation wavelength of 225 nm and an emission wavelength of 360 nm, achieving a linearity of 0.5-50 ng/mL.
Table 4: Fluorimetric Detection Parameters for Rizatriptan
| Method | Excitation (λex) | Emission (λem) | Linearity Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Spectrofluorimetry | 235 nm | 357 nm | 1 - 12 µg/mL | Not Reported | biomedres.us |
| Spectrofluorimetry | 280 nm | 362 nm | 0.03 - 10.00 µg/mL | 8.6 ng/mL | researchgate.net |
| HPLC-Fluorescence | 225 nm | 360 nm | 0.5 - 50 ng/mL | Not Reported |
Mass Spectrometric Quantification and Characterization
Mass spectrometry, particularly when coupled with liquid chromatography, stands as the cornerstone for the analysis of this compound and its unlabeled counterpart, Rizatriptan. These techniques offer unparalleled sensitivity and selectivity, which are essential for bioanalytical applications.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used for the separation, identification, and quantification of chemical compounds. In the context of Rizatriptan analysis, LC-MS systems are routinely employed. rsc.orgtargetmol.com A typical setup involves a high-performance liquid chromatography (HPLC) system, often using a C18 reversed-phase column for separation, coupled to a mass spectrometer. rsc.orgomicsonline.org The mobile phase commonly consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer such as ammonium acetate or ammonium formate. omicsonline.orgresearchgate.net Ionization is frequently achieved using electrospray ionization (ESI), which is well-suited for polar molecules like Rizatriptan. rsc.org
Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the quantification of Rizatriptan in biological samples like human plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. omicsonline.orgresearchgate.net This technique allows for the selective detection of the analyte and the internal standard, Rizatriptan-d6, even in the presence of complex matrix components. The process involves the extraction of the analyte and internal standard from the plasma, often via solid-phase extraction (SPE) or liquid-liquid extraction (LLE). omicsonline.orgresearchgate.net
The separated compounds are then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly selective detection minimizes interferences. For Rizatriptan, the mass transition is typically from a precursor ion of m/z 270.2 to a product ion of m/z 201.2. researchgate.net For the deuterated internal standard, Rizatriptan-d6, the transition is monitored from m/z 276.1 to m/z 207.1. researchgate.net The slight mass difference allows the instrument to distinguish between the analyte and the internal standard. researchgate.net These methods are validated over a linear concentration range, with lower limits of quantification (LLOQ) reported as low as 0.1 ng/mL, demonstrating exceptional sensitivity. researchgate.net
Table 1: LC-MS/MS Parameters for Bioanalysis of Rizatriptan using this compound
| Study / Reference | Matrix | LC Column | Mobile Phase | Mass Transition (Rizatriptan) (m/z) | Mass Transition (Rizatriptan-d6) (m/z) | LLOQ (ng/mL) |
|---|---|---|---|---|---|---|
| OMICS International omicsonline.org | Human Plasma | C18 | Methanol: 5mM Ammonium Acetate Buffer: Formic Acid (80/20/0.1 v/v/v) | 270.24 → 201.10 | 276.21 → 207.20 | 0.151 |
| ResearchGate researchgate.net | Human Plasma | Ascentis Express RP Amide C18 (50×4.6mm, 2.7μm) | 10mM Ammonium Formate: Acetonitrile (20:80 v/v) | 270.2 → 201.2 | 276.1 → 207.1 | 0.1 |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is instrumental in the structural confirmation of compounds by providing a highly accurate mass measurement, which helps in determining the elemental composition. For this compound, MS is used to confirm the structure and isotopic purity. lgcstandards.com A certificate of analysis for this compound shows that mass spectrometry confirms the structure and indicates an isotopic purity of over 99.9% for the d6 isotopologue. lgcstandards.com HRMS would further verify the exact mass of the molecule, distinguishing it from other molecules with the same nominal mass. This confirmation is critical for ensuring the identity and quality of the standard.
Table 2: Structural and Isotopic Data for this compound
| Property | Value / Information | Source |
|---|---|---|
| Formal Name | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N,N-bis(methyl-d3)ethan-1-amine, monobenzoate | caymanchem.com |
| Molecular Formula | C₁₅H₁₃D₆N₅ • C₇H₆O₂ | caymanchem.com |
| Formula Weight | 397.5 | lgcstandards.comcaymanchem.com |
| Isotopic Purity | >99.9% (d6 = 100.00%) | lgcstandards.com |
| Role of HRMS | Confirms the exact mass and elemental composition, verifying successful deuterium labeling and structural integrity. |
Application of this compound as an Internal Standard in Quantitative Assays
The primary and most crucial application of this compound is its use as an internal standard for the quantification of Rizatriptan in biological fluids. veeprho.comtargetmol.comcaymanchem.com An ideal internal standard co-elutes chromatographically with the analyte and exhibits similar behavior during sample preparation and ionization, but is differentiable by mass. researchgate.net Rizatriptan-d6 fulfills these criteria perfectly.
Being a stable isotope-labeled analog, it has nearly identical physicochemical properties to Rizatriptan but a mass difference of 6 daltons due to the six deuterium atoms. veeprho.comlgcstandards.com This allows it to compensate for variability in extraction recovery and for matrix effects during ionization in the mass spectrometer, leading to more accurate and precise quantification. veeprho.com The use of Rizatriptan-d6 as an internal standard is a key feature in validated bioanalytical methods successfully applied to clinical pharmacokinetic and bioequivalence studies. omicsonline.orgresearchgate.netfda.gov Validation parameters for such methods demonstrate high levels of precision, accuracy, and linearity. omicsonline.org
Table 3: Example Method Validation Summary for a Quantitative Assay Using this compound as an Internal Standard
| Parameter | Specification / Range | Result / Finding | Source |
|---|---|---|---|
| Linearity Range | 0.151-52.170 ng/mL | Correlation coefficient (r²) ≥0.999 | omicsonline.org |
| Within-batch Precision (%CV) | Across LLQC, LQC, MQC, HQC | 1.0-6.5% | omicsonline.org |
| Between-batch Precision (%CV) | Across LLQC, LQC, MQC, HQC | 3.0-8.9% | omicsonline.org |
| Recovery (Rizatriptan) | At LQC, MQC, HQC levels | 79.7%, 82.3%, and 79.4% | omicsonline.org |
| Recovery (Rizatriptan-d6) | - | 65.6% | omicsonline.org |
Structural Elucidation and Spectroscopic Characterization of Rizatriptan D6 Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Rizatriptan-d6 Benzoate (B1203000), various NMR experiments are employed to confirm the molecular structure and assess the success of the isotopic labeling.
¹H NMR Spectral Analysis
Proton (¹H) NMR spectroscopy is instrumental in mapping the hydrogen atoms within a molecule. In the case of Rizatriptan-d6 Benzoate, the ¹H NMR spectrum, typically recorded in a deuterated solvent like DMSO-d6, reveals signals corresponding to the non-deuterated protons of both the rizatriptan (B1679398) and benzoate moieties. rsc.orgrsc.org
Key expected signals in the ¹H NMR spectrum of the non-deuterated analogue, Rizatriptan Benzoate, include distinct peaks for the aromatic protons of the indole (B1671886) and benzoate rings, the triazole ring protons, and the protons of the ethylamine (B1201723) side chain. rsc.org For this compound, the signals corresponding to the two methyl groups on the nitrogen atom of the ethylamine side chain are expected to be absent or significantly reduced in intensity due to the deuterium (B1214612) substitution. caymanchem.com
Table 1: Representative ¹H NMR Data for Rizatriptan Benzoate (Non-deuterated)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.88 | br s | NH (indole) |
| 8.62 | s | N-CH-N (triazole) |
| 7.95 | s | N-CH-N (triazole) |
| 7.92-7.97 | m | 2xCH (benzoic, ortho) |
| 7.55-7.61 | m | CH (benzoic, para) |
| 7.53 | br s | Cq-CH-Cq (indole) |
| 7.44-7.50 | m | 2xCH (benzoic, meta) |
| 7.31 | d | NH-Cq-CH (indole) |
| 7.18 | d | NH-CH (indole) |
| 7.04 | dxd | NH-Cq-CH-CH (indole) |
Data is illustrative and based on published spectra for the non-deuterated compound. rsc.org The absence of signals for the N,N-dimethyl group would be characteristic of this compound.
¹³C NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. jocpr.com The chemical shifts of these signals are indicative of the local electronic environment of the carbon atoms.
The ¹³C NMR spectrum of this compound is expected to show signals for the carbon atoms in the indole ring system, the triazole ring, the ethylamine side chain, and the benzoate group. The carbons bearing the deuterium atoms (the two methyl groups) will exhibit altered multiplicities and potentially shifted signals compared to the non-deuterated compound due to the carbon-deuterium coupling. rsc.org
Table 2: Representative ¹³C NMR Data for Rizatriptan Benzoate (Non-deuterated)
| Chemical Shift (δ) ppm | Assignment |
| 168.4 | C=O (benzoate) |
| 135.5 | CH (benzoate) |
| 135.1 | Cq (indole) |
| 127.6 | Cq (indole) |
| 127.2 | Cq (indole) |
| 123.5 | CH (indole) |
| 123.2 | CH (indole) |
| 118.3 | Cq (indole) |
| 111.6 | CH (indole) |
| 110.1 | Cq (indole) |
| 57.8 | CH₂ (side chain) |
| 43.0 | 2xCH₃ (N,N-dimethyl) |
| 21.2 | CH₂ (side chain) |
This table is illustrative and based on published data for a similar tryptamine (B22526) derivative. rsc.org The signals for the deuterated methyl carbons in this compound would be expected to show characteristic changes.
Deuterium NMR Spectroscopy for Isotopic Purity Assessment
Deuterium (²H) NMR spectroscopy is a direct method to confirm the presence and location of deuterium atoms within the molecule. For this compound, a ²H NMR spectrum would show a signal corresponding to the six deuterium atoms of the N,N-bis(methyl-d₃) group. This analysis is crucial for determining the isotopic purity of the compound, confirming that the deuterium labeling has occurred at the intended positions and quantifying the extent of deuteration. medchemexpress.comlgcstandards.com Certificates of analysis for commercially available this compound often report an isotopic purity of greater than 99% for the d6 form. caymanchem.comlgcstandards.com
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rjpbcs.com The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups within its structure. jddtonline.inforesearchgate.net
Table 3: Expected IR/FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch (indole) |
| ~3100 | C-H stretch (aromatic) |
| ~2200 | C-D stretch (deuterated methyl groups) |
| ~1700 | C=O stretch (benzoate) |
| ~1600, ~1480 | C=C stretch (aromatic rings) |
| ~1550 | N-H bend |
| ~1340 | C-N stretch (triazole) |
| ~1140 | C-N stretch (amine) |
Elemental Analysis and Mass Spectrometry for Molecular Confirmation
Elemental analysis and mass spectrometry are fundamental techniques for confirming the molecular formula and molecular weight of a compound.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. For this compound (C₂₂H₁₉D₆N₅O₂), the theoretical elemental composition can be calculated and compared with experimental values to verify the molecular formula. lgcstandards.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 398.5. caymanchem.comlgcstandards.com This technique is also invaluable for confirming the isotopic enrichment, as the mass spectrum will show a clear shift in the molecular ion peak compared to the non-deuterated Rizatriptan Benzoate (molecular weight 391.47 g/mol ). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structure of the molecule. nih.govbiomedres.us
Table 4: Molecular Formula and Weight
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Rizatriptan | C₁₅H₁₉N₅ | 269.35 |
| Rizatriptan Benzoate | C₂₂H₂₅N₅O₂ | 391.47 |
| This compound | C₂₂H₁₉D₆N₅O₂ | 397.51 |
Isotopic Labeling Applications in Drug Discovery and Development Research
Utilization in Metabolic Pathway Elucidation Studies
Stable isotope labeling is a highly effective method for identifying drug metabolites. lucerna-chem.chmedchemexpress.com By introducing a "heavy" isotope like deuterium (B1214612), researchers can trace the fate of a drug molecule through complex biological systems. symeres.commusechem.com When a biological sample is analyzed, typically by mass spectrometry, the metabolites of the deuterated drug will exhibit a characteristic mass shift compared to their non-labeled counterparts, making them easier to identify against a complex biological background. nih.gov
In the context of Rizatriptan (B1679398), its metabolism is primarily mediated by monoamine oxidase-A (MAO-A), leading to the formation of an indole-acetic acid metabolite, which accounts for over 51% of a dose found in urine. fda.govnih.gov Other metabolites include the N-oxide, 6-hydroxy-rizatriptan, and a 6-hydroxy-rizatriptan sulfate (B86663) conjugate.
While specific studies detailing the use of Rizatriptan-d6 Benzoate (B1203000) for the express purpose of metabolite discovery are not prevalent—as the metabolic pathways of Rizatriptan are already well-characterized—its application would follow established principles. If Rizatriptan-d6 were administered in an investigational setting, its metabolites could be readily distinguished. For example, the major indole-acetic acid metabolite would be expected to retain the deuterium label, while metabolites formed through pathways involving the N,N-dimethyl group might show a loss of the label. This differential labeling provides unambiguous confirmation of the metabolic fate of specific parts of the molecule.
Role in Quantitative Bioanalytical Method Development
The most prominent application of Rizatriptan-d6 Benzoate is as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comresearchgate.net An ideal internal standard co-elutes with the analyte and experiences similar ionization effects and extraction recovery, but is distinguishable by mass. This compound perfectly fits this role for the quantification of Rizatriptan in biological matrices like plasma. caymanchem.com
The six-deuterium label gives Rizatriptan-d6 a higher mass than the unlabeled Rizatriptan. veeprho.com This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously without interference. researchgate.net In a typical LC-MS/MS assay, specific precursor-to-product ion transitions are monitored for both the analyte (Rizatriptan) and the internal standard (Rizatriptan-d6). researchgate.netresearchgate.net This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for accurate quantification, even at the low concentrations often found in plasma samples after a clinical dose. researchgate.netresearchgate.net
Several validated LC-MS/MS methods have been published for the determination of Rizatriptan in human plasma, citing the use of Rizatriptan-d6 as the internal standard. researchgate.net These methods are crucial for pharmacokinetic, bioavailability, and bioequivalence studies. researchgate.netusp.br The use of a stable isotope-labeled internal standard like Rizatriptan-d6 is considered the gold standard as it corrects for variability during sample preparation and analysis, leading to high precision and accuracy. researchgate.net
Table 1: Mass Spectrometric Parameters for Rizatriptan and Rizatriptan-d6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Rizatriptan | 270.2 | 201.2 | Positive (ESI) |
| Rizatriptan-d6 | 276.1 | 207.1 | Positive (ESI) |
Data sourced from a validated LC-MS/MS method for the quantitative estimation of Rizatriptan in human plasma. researchgate.net
Investigation of Deuterium Isotope Effects in Chemical Reactions
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. musechem.comjuniperpublishers.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process. wikipedia.org
In drug development, this effect can be strategically exploited. juniperpublishers.com If a drug is rapidly metabolized at a specific site, deuterating that position can slow down its metabolism, potentially improving its pharmacokinetic profile by increasing its half-life and exposure. medchemexpress.comwikipedia.org
Considerations for Stable Isotope Labeling in Preclinical Research
The use of stable isotope-labeled compounds like this compound in preclinical research requires careful consideration of several factors:
Isotopic Purity and Stability: The isotopic purity of the labeled compound must be high to ensure it does not contribute significantly to the signal of the unlabeled analyte. caymanchem.com For Rizatriptan-d6, purities of ≥99% deuterated forms are typically required. caymanchem.com The position of the labels must also be stable and not susceptible to back-exchange with hydrogen under physiological conditions. The deuterium atoms on the N-methyl groups of Rizatriptan-d6 are on non-labile positions, ensuring their stability. veeprho.com
Potential for Isotope Effects: As discussed, the KIE can alter the pharmacokinetics of the labeled compound compared to the parent drug. wikipedia.org When using a deuterated compound as a tracer or internal standard, it is assumed that its physicochemical and biological behavior is nearly identical to the unlabeled drug. lucerna-chem.ch However, if the labeling site is a "metabolic soft spot," the KIE can lead to different metabolic rates. juniperpublishers.com While this is an advantage for developing "deuterated drugs" with enhanced properties, it must be accounted for in studies where the labeled compound is meant to be a direct surrogate for the unlabeled one. medchemexpress.comwikipedia.org
Synthesis and Cost: The synthesis of isotopically labeled compounds is often more complex and costly than their unlabeled counterparts. google.comgoogle.com The availability and cost of starting materials and the number of synthetic steps required can be limiting factors in their application, particularly for large-scale preclinical studies.
Regulatory Context: For quantitative bioanalysis supporting regulatory submissions, the validation of methods using SIL internal standards must meet stringent guidelines from bodies like the FDA. fda.gov This includes demonstrating a lack of cross-talk between the analyte and internal standard channels and ensuring the stability of the internal standard throughout the sample handling and analysis process. fda.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Rizatriptan Benzoate |
| Rizatriptan |
| Serotonin (B10506) |
| Rizatriptan-N-oxide |
| 6-hydroxy-rizatriptan |
| 6-hydroxy-rizatriptan sulfate |
Impurity Profiling and Degradation Product Analysis of Rizatriptan Benzoate
Identification and Characterization of Process-Related Impurities
During the synthesis and manufacturing of Rizatriptan (B1679398) Benzoate (B1203000), several related substances can form. researchgate.netnih.gov Regulatory guidelines necessitate that any impurity exceeding a specific threshold must be identified and characterized. biomedres.usbiomedres.us
The primary strategy for the detection and quantification of impurities in Rizatriptan Benzoate involves stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods. biomedres.usnih.govresearchgate.net These methods are developed to separate the main compound from any process-related impurities and degradation products.
Several studies have established effective chromatographic systems. For instance, a gradient, reversed-phase liquid chromatographic (RP-LC) method was developed using an Agilent Zorbax SB-CN column. nih.gov The mobile phase typically consists of an aqueous buffer (like potassium dihydrogen orthophosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govcore.ac.uk The pH of the buffer is a critical parameter, often adjusted to achieve optimal separation. nih.govcore.ac.uk Detection is commonly performed using a UV detector at wavelengths around 225 nm or 280 nm. biomedres.uscore.ac.ukoaji.net
For the structural elucidation of unknown impurities, isolation from the bulk drug substance is necessary. Preparative HPLC is the technique of choice for this purpose. researchgate.netnih.gov By scaling up the analytical HPLC method, sufficient quantities of the impurities can be collected for subsequent spectroscopic analysis. researchgate.net For example, impurities such as Rizatriptan-1,2-dimer and Rizatriptan-2,2-dimer have been successfully isolated using preparative HPLC. nih.gov
Once isolated, the chemical structures of the impurities are elucidated using a combination of advanced analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides vital information about the molecular weight of the impurities. researchgate.netnih.gov Techniques like electrospray ionization (ESI) are often used. biomedres.usbiomedres.us
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR) is instrumental in determining the precise connectivity of atoms within the impurity molecule. biomedres.usresearchgate.netnih.govconicet.gov.ar Infrared (IR) spectroscopy can also be used to identify functional groups present in the structure. researchgate.netnih.gov
Several process-related impurities in Rizatriptan Benzoate have been identified and characterized through these methods. researchgate.netnih.govgoogle.com
Table 1: Identified Process-Related Impurities in Rizatriptan Benzoate
| Impurity Name | Common Name/Abbreviation | Method of Identification |
| N,N-dimethyl-5-(1H-1,2,4-triazol-1-yl-methyl)-1H-indole-3-ethanamine N-oxide | Rizatriptan N-oxide | HPLC, LC-MS google.cominnovareacademics.in |
| 4-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)ethyl)-1H-indol-1-yl)-4-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine | Rizatriptan-1,2-dimer | HPLC, LC-MS, NMR, IR nih.gov |
| 4,4-bis-(5-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-(dimethylamino)-ethyl)-1H-indol-2-yl)-N,N-dimethylbutan-1-amine | Rizatriptan-2,2-dimer | HPLC, LC-MS, NMR, IR nih.gov |
| 3-[2-(N,N-dimethylamino) ethyl-2-[[3-[2-(N,N-dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]methyl-1H-1,2,4-triazole | Dimer Impurity | HPLC google.com |
| 1-(4-hydrazinophenyl)methyl-1,2,4-triazole | HMT | LC-MS/MS tandfonline.com |
| N-(3-chloropropyl)-N,N-dimethylamine | CDA | LC-MS/MS tandfonline.com |
| l-(4-nitrophenyl) methyl-1,2,4-triazole | NMT | LC-MS/MS tandfonline.com |
| 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1-nitroso-1H-indol-3-yl)-N,N-dimethylethan-1-amine benzoate | N-Nitroso Rizatriptan Impurity 1 | Not specified chemicea.com |
Understanding the formation pathways of impurities is crucial for controlling them. Many process-related impurities in Rizatriptan Benzoate originate from the synthetic route, particularly the Fischer indole (B1671886) synthesis step. google.com This reaction is susceptible to side reactions, especially in the presence of acid catalysts, which can lead to the formation of dimeric impurities. google.com For instance, the indole derivative can degrade in acidic conditions, resulting in closely related dimeric structures. google.com High temperatures during synthesis can also promote the formation of these dimers, necessitating extensive purification. beilstein-journals.org An improved process involves the use of an easily isolable phenylhydrazine (B124118) sulfonic acid intermediate, which allows the subsequent Fischer indole synthesis to proceed cleanly at lower temperatures, thus circumventing the formation of such dimeric impurities. beilstein-journals.org
Other impurities can arise from starting materials or intermediates used in the synthesis, such as 1-(4-hydrazinophenyl)methyl-1,2,4-triazole (HMT). google.comtandfonline.com
Spectroscopic and Mass Spectrometric Elucidation of Impurity Structures
Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance. biomedres.usnih.gov Rizatriptan Benzoate has been subjected to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis. biomedres.usnih.govresearchgate.net Studies show that Rizatriptan Benzoate is stable under photolytic and thermal stress but degrades under hydrolytic and oxidative conditions. biomedres.usbiomedres.us
Rizatriptan Benzoate is particularly susceptible to degradation under acidic conditions. biomedres.usbiomedres.uscore.ac.uk Extensive degradation has been observed when the drug is exposed to acidic solutions, such as 0.5 N or 2N hydrochloric acid (HCl). biomedres.usnih.gov One study reported that after exposure to 2N HCl at 90°C for 8 hours, significant degradation occurred. biomedres.us
The primary degradation product formed under acidic stress has been identified and characterized. biomedres.usbiomedres.us The degradation pathway involves the cleavage of the triazole methyl group from the indole ring. The resulting major degradation product is 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine. biomedres.usbiomedres.us This impurity was isolated and its structure was confirmed using LC-MS, which showed a mass-to-charge ratio (m/z) of 188 [M+H]⁺, and by ¹H NMR spectroscopy. biomedres.usbiomedres.us
Under alkaline conditions, such as in the presence of 0.1 N or 2N sodium hydroxide (B78521) (NaOH), Rizatriptan Benzoate shows mild to moderate degradation. biomedres.usbiomedres.usnih.govnih.gov The extent of degradation is generally less severe compared to acidic hydrolysis. biomedres.us For example, one study noted that while the drug was stable in neutral conditions, it did degrade in 1 N NaOH solution. nih.govresearching.cn Another study using 2N NaOH at 90°C for 8 hours also observed the formation of a degradation product, though the degradation was less extensive than under acidic conditions. biomedres.us While degradation is observed and chromatographic peaks for impurities are detected, the specific structures of the major degradation products formed under alkaline stress are not as extensively detailed in the reviewed literature as the acid degradation product. biomedres.usbiomedres.us
Table 2: Summary of Forced Degradation Studies of Rizatriptan Benzoate
| Stress Condition | Reagent/Parameters | Observation | Major Degradation Product(s) Identified |
| Acidic Hydrolysis | 2N HCl, 90°C, 8 hrs | Extensive degradation (48.82% recovery) biomedres.usbiomedres.us | 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine biomedres.usbiomedres.us |
| Acidic Hydrolysis | 0.5 N HCl | Degradation observed nih.gov | Not specified |
| Alkaline Hydrolysis | 2N NaOH, 90°C, 8 hrs | Mild degradation (13.86% recovery) biomedres.usbiomedres.us | Not specified in detail |
| Alkaline Hydrolysis | 0.1 N NaOH | Mild degradation nih.gov | Not specified |
| Oxidative | 3% H₂O₂ | Mild degradation (9.27% recovery) biomedres.us | Not specified |
| Thermal | 60°C | Stable nih.gov | - |
| Photolytic | UV/Light | Stable biomedres.us | - |
Oxidative Degradation Characterization
Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug substance. In the case of Rizatriptan Benzoate, oxidative degradation has been investigated using various oxidizing agents.
Studies have shown that Rizatriptan Benzoate undergoes degradation when subjected to oxidative stress. nih.gov One common method involves the use of hydrogen peroxide (H₂O₂). biomedres.usbiomedres.us For instance, when a solution of Rizatriptan Benzoate is treated with 3% H₂O₂, a noticeable degradation is observed. biomedres.usbiomedres.us Research indicates that under these conditions, approximately 9.27% degradation of Rizatriptan Benzoate can occur. biomedres.usbiomedres.us Another study reported 26.62% degradation when treated with 3% H₂O₂ for 30 minutes at room temperature, leading to the formation of two additional degradation products. jocpr.com
Kinetic studies on the oxidation of Rizatriptan Benzoate by Chloramine-B in an acidic medium have also been conducted to understand the reaction mechanism. globalresearchonline.netresearchgate.net These studies revealed that the reaction follows first-order dependence on the oxidant concentration and fractional order dependence on both the substrate and acid concentrations. globalresearchonline.netresearchgate.net The metabolic pathway of rizatriptan is known to involve oxidative deamination and aromatic hydroxylation, followed by N-oxidation in the presence of air. globalresearchonline.net Spectral analysis of the oxidation products has been employed to identify the resulting degradants. globalresearchonline.net In one study, mass spectrometry showed a molecular ion peak at 301 amu for an oxidized product, indicating a change from the molecular weight of Rizatriptan (269 amu). globalresearchonline.net
The primary degradation pathway under oxidative conditions often involves the formation of N-oxide derivatives and other related substances. The identification and characterization of these degradation products are essential for ensuring the quality and safety of the final drug product.
Photolytic and Thermal Degradation Stability Investigations
The stability of Rizatriptan Benzoate under photolytic and thermal stress conditions has been a subject of several investigations. These studies are critical for determining appropriate storage and handling conditions for the drug substance and its formulations.
Photolytic Stability: Multiple studies have concluded that Rizatriptan Benzoate is generally stable under photolytic stress. biomedres.usbiomedres.us In one study, exposure of a stock solution of the drug to direct sunlight for 8 hours did not result in significant degradation. oaji.net Similarly, another investigation reported stability against photolytic conditions. biomedres.usbiomedres.us
Thermal Stability: Rizatriptan Benzoate has demonstrated good stability under thermal stress. biomedres.usbiomedres.us One study involved keeping the powdered drug at 60°C for 8 hours under dry heat, with subsequent analysis showing no significant degradation. oaji.net However, another study reported 18.41% degradation when the drug was subjected to dry heat at 60°C for 8 hours, resulting in an additional peak in the chromatogram. jocpr.com Forced degradation studies conducted under conditions of hydrolysis, oxidation, thermal, and photolysis have shown that while degradation occurs under hydrolytic and oxidative stress, the compound is relatively stable to thermal and photolytic conditions. researchgate.net
These findings indicate that while Rizatriptan Benzoate is susceptible to degradation under certain conditions, it exhibits reasonable stability to light and heat.
Development of Stability-Indicating Analytical Methods
To accurately quantify Rizatriptan Benzoate and its degradation products, the development and validation of stability-indicating analytical methods are paramount. These methods must be able to separate the active ingredient from any impurities and degradants that may be present.
Several analytical techniques have been employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) being the most common.
HPLC Methods: Reverse-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the determination of Rizatriptan Benzoate and its related substances. biomedres.usbiomedres.uscore.ac.uk These methods typically utilize a C18 or a cyano (CN) column. nih.govbiomedres.usbiomedres.uscore.ac.uk
One validated RP-HPLC method used a Perfectsil C18 column with a mobile phase consisting of 0.01 M Phosphate (B84403) buffer and methanol (80:20 v/v) at a pH of 5.0, with UV detection at 225 nm. biomedres.usbiomedres.us This method was able to effectively separate the drug from its degradation products formed under various stress conditions. biomedres.usbiomedres.us Another method employed a Zorbax SB CN column with a mobile phase of acetonitrile and pH 3.4 phosphate buffer (20:80 ratio) and UV detection at 225 nm. researchgate.netcore.ac.uk
HPTLC Methods: Stability-indicating HPTLC methods have also been developed for the estimation of Rizatriptan Benzoate. jocpr.comoaji.net One such method utilized a mobile phase of Benzene (B151609): Methanol (8:2, v/v) with UV detection at 227 nm. jocpr.com Another HPTLC method used Methanol: n-Propanol: Triethylamine (3:5:2 v/v/v) as the mobile phase with densitometric scanning at 280 nm. oaji.net These methods were shown to be simple, accurate, and precise for the quantification of Rizatriptan Benzoate in the presence of its degradation products. jocpr.comoaji.net
LC-MS/MS Methods: For the trace analysis of potential genotoxic impurities in Rizatriptan Benzoate, highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed. tandfonline.com These methods are capable of quantifying impurities at very low levels, which is crucial for ensuring the safety of the drug. tandfonline.com
The validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring their linearity, accuracy, precision, and robustness. jocpr.com
Impurity Control Strategies in Pharmaceutical Synthesis
Controlling impurities during the synthesis of Rizatriptan Benzoate is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final product. Impurities can arise from starting materials, intermediates, reagents, or side reactions during the synthesis process.
Several process-related impurities have been identified in the manufacturing of Rizatriptan Benzoate. researchgate.net These include dimeric impurities such as Rizatriptan-1,2-dimer and Rizatriptan-2,2-dimer. researchgate.net The Fischer-Indole synthesis, a key step in the preparation of Rizatriptan, can be associated with the formation of these oligomeric/dimeric impurities, which are often difficult to remove. google.com
To control the formation of these impurities, modifications to the reaction conditions are often necessary. For example, carrying out the Fischer-Indole cyclization at a lower temperature (e.g., 35-45°C) has been shown to advantageously control the formation of dimeric impurities to within acceptable regulatory limits (e.g., no greater than 0.5% of all dimers as determined by HPLC). google.com
The synthesis of specific impurities, such as Impurity-C of Rizatriptan, [2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole-2-yl)-N,N-dimethylethanamine], has been undertaken to aid in their characterization and to develop analytical methods for their detection and control. acs.org
Furthermore, the identification and control of potential genotoxic impurities (PGIs) are of utmost importance. tandfonline.com Specific and sensitive analytical methods, such as LC-MS/MS, are developed to detect and quantify these impurities at trace levels. tandfonline.com
Understanding the synthetic route and potential side reactions.
Characterizing known and potential impurities.
Optimizing reaction conditions to minimize impurity formation.
Developing and validating sensitive analytical methods for impurity monitoring.
Implementing appropriate purification techniques to remove impurities.
By implementing these strategies, the quality of Rizatriptan Benzoate can be consistently maintained.
Preclinical Pharmacokinetic and Metabolic Studies of Rizatriptan D6 Benzoate
Absorption and Distribution Studies in In Vitro and Animal Models
The absorption and distribution of rizatriptan (B1679398), and by extension its deuterated form, Rizatriptan-d6 Benzoate (B1203000), have been characterized in various preclinical models. Rizatriptan is rapidly and completely absorbed after oral administration. hpra.ie However, due to significant first-pass metabolism, its mean oral bioavailability is approximately 45%. wikipedia.orgdrugbank.com Peak plasma concentrations are typically reached within 1 to 1.5 hours. hpra.ie The volume of distribution is approximately 140 liters in male subjects and 110 liters in female subjects, with minimal binding to plasma proteins (14%). hpra.iefda.gov
The use of deuterated compounds like Rizatriptan-d6 Benzoate is primarily as internal standards for quantification in pharmacokinetic studies. caymanchem.com Deuteration can potentially alter the pharmacokinetic profile of a drug, often by slowing down metabolism, which could lead to increased exposure. medchemexpress.commedchemexpress.comnih.gov
Blood-Brain Barrier Permeability Assessment in Preclinical Models
Rizatriptan is designed to act on 5-HT1B and 5-HT1D receptors, some of which are located centrally. patsnap.com Unlike some earlier triptans, rizatriptan is more lipophilic and crosses the blood-brain barrier. reliasmedia.com Preclinical studies in animal models, such as rats, have confirmed that rizatriptan can penetrate the central nervous system to exert its effects. fda.govmedchemexpress.com This central action is believed to contribute to its efficacy in inhibiting pain neurotransmission. medchemexpress.commedchemexpress.com The development of brain-targeted delivery systems, such as glutathione (B108866) conjugated liposomes, has been explored to further enhance brain uptake of rizatriptan. jpionline.org
Tissue Distribution Analysis in Preclinical Models
Following administration, rizatriptan distributes into various tissues. The volume of distribution suggests that the drug is not confined to the vascular compartment. hpra.ie Studies using radiolabeled rizatriptan have shown that the drug and its metabolites are primarily excreted through the kidneys. drugbank.commedsafe.govt.nz In vivo studies in rats have been used to examine the concentration of rizatriptan in both plasma and brain homogenates to understand its distribution and central nervous system penetration. rsc.org
Table 1: Pharmacokinetic Parameters of Rizatriptan in Preclinical and Clinical Settings
| Parameter | Value | Species/Model | Citation |
|---|---|---|---|
| Oral Bioavailability | ~45% | Human | wikipedia.orgdrugbank.com |
| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours | Human | hpra.ie |
| Plasma Protein Binding | 14% | Human | hpra.iefda.gov |
| Volume of Distribution (Male) | ~140 L | Human | hpra.iefda.gov |
| Volume of Distribution (Female) | ~110 L | Human | hpra.iefda.gov |
Metabolic Fate Investigations using Deuterated Tracers
Deuterated tracers, such as Rizatriptan-d6, are invaluable tools in metabolic studies. medchemexpress.commedchemexpress.com They allow for the precise tracking and quantification of the parent drug and its metabolites during the drug development process. medchemexpress.commedchemexpress.com The use of deuterium (B1214612) can create a kinetic isotope effect, potentially slowing down metabolic reactions at the site of deuteration and altering the pharmacokinetic profile. nih.gov
Identification of Major and Minor Metabolites in Preclinical Systems
The primary metabolic pathway for rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A). hpra.iefda.govmedsafe.govt.nz This process leads to the formation of the main metabolite, indole (B1671886) acetic acid, which is pharmacologically inactive. hpra.iefda.gov
Other metabolites are formed to a lesser extent, including:
N-oxide: An inactive minor metabolite. hpra.iedrugbank.comfda.gov
6-hydroxy compound: An inactive minor metabolite. hpra.iedrugbank.comfda.gov
Sulfate (B86663) conjugate of the 6-hydroxy metabolite: An inactive minor metabolite. hpra.iedrugbank.comfda.gov
Following an oral dose of 14C-labeled rizatriptan, the parent drug accounts for approximately 17% of the circulating plasma radioactivity. hpra.iemedsafe.govt.nz
Elucidation of Metabolic Pathways and Enzymes Involved
The key enzyme responsible for the metabolism of rizatriptan is monoamine oxidase-A (MAO-A) . hpra.iefda.govmedsafe.govt.nz This enzyme catalyzes the oxidative deamination of rizatriptan to its inactive indole acetic acid metabolite. hpra.iefda.gov This extensive first-pass metabolism by MAO-A is the primary reason for the moderate oral bioavailability of rizatriptan. drugbank.com While other minor metabolic transformations occur, the MAO-A pathway is the most significant. hpra.iefda.gov
Quantitative Analysis of Metabolite Formation and Excretion
Quantitative analysis following administration of radiolabeled rizatriptan has provided a clear picture of its excretion. After a single oral dose of 14C-rizatriptan, approximately 82% of the total radioactivity is recovered in the urine and 12% in the feces over 120 hours. drugbank.comfda.gov
The urinary excretion profile reveals the following distribution:
Unchanged rizatriptan: Approximately 14% of an oral dose. hpra.iedrugbank.comfda.gov
Indole acetic acid metabolite: Approximately 51% of an oral dose. hpra.iedrugbank.comfda.gov
N-monodesmethyl metabolite: No more than 1% of an oral dose. hpra.ie
These data underscore the substantial role of metabolism in the clearance of rizatriptan. drugbank.comfda.gov
Table 2: Excretion of Rizatriptan and its Metabolites Following Oral Administration of 14C-labeled Rizatriptan
| Compound | Percentage of Oral Dose Excreted in Urine | Citation |
|---|---|---|
| Unchanged Rizatriptan | ~14% | hpra.iedrugbank.comfda.gov |
| Indole Acetic Acid Metabolite | ~51% | hpra.iedrugbank.comfda.gov |
| N-monodesmethyl-rizatriptan | ≤ 1% | hpra.ie |
Excretion Pathways in Preclinical Species
In rats, both urinary and biliary (fecal) routes play significant roles in the elimination of rizatriptan and its metabolites. hres.cahres.ca Following an oral dose, absorption in rats is high, with a study measuring 78% absorption based on the urinary excretion of the drug and its metabolites. hres.cahres.ca Rizatriptan is also extensively excreted into the milk of lactating rats, with concentrations reaching levels five times higher than in the maternal plasma. hres.cafda.govhres.ca
In dogs, rizatriptan undergoes more extensive metabolism compared to rodents. hres.cahres.ca Less than 15% of an oral dose is excreted as the unchanged parent drug in the urine. hres.cahres.cahres.ca The primary elimination route is renal, for both the parent drug and its metabolites. hres.cahres.ca Absorption in dogs is nearly complete. hres.cahres.ca
Across all studied preclinical species, the most prominent metabolite found is the indole acetic acid derivative, a product of oxidative deamination. hres.cahres.cahres.ca The N-oxide metabolite is also significant, particularly in rats and dogs. hres.cahres.cahres.ca A comprehensive mass balance study in humans, which often follows preclinical evaluation, showed that after an oral dose of radiolabeled rizatriptan, 82% of the total radioactivity was recovered in the urine and 12% in the feces over 120 hours. drugbank.com Within the urine, unchanged rizatriptan accounted for about 14% of the dose, while the major indole acetic acid metabolite accounted for 51%. drugbank.com
Table 1: Summary of Rizatriptan Excretion Characteristics in Preclinical Species
| Species | Primary Excretion Route(s) | Key Metabolites | Notes |
|---|---|---|---|
| Rat | Urinary and Biliary hres.cahres.ca | Indole acetic acid derivative, N-oxide hres.cahres.ca | Absorption is approximately 78%. hres.cahres.ca Excreted extensively in milk. hres.cahres.ca |
| Dog | Primarily Urinary hres.cahres.ca | Indole acetic acid derivative, N-oxide hres.cahres.ca | Metabolism is more extensive than in rodents; <15% excreted as unchanged drug in urine. hres.cahres.ca |
| Mouse | Not specified, but metabolic pathways are similar to other species. hres.ca | Indole acetic acid derivative hres.ca | General metabolic pathways are consistent with other preclinical models. hres.ca |
| Rabbit | Not specified, but metabolic pathways are similar to other species. hres.ca | Indole acetic acid derivative hres.ca | General metabolic pathways are consistent with other preclinical models. hres.ca |
Methodologies for Pharmacokinetic Parameter Determination in Research Studies
The determination of key pharmacokinetic (PK) parameters is fundamental in preclinical drug development. These parameters—bioavailability, half-life, clearance, and volume of distribution—describe the drug's journey through the body and are essential for predicting its behavior in humans. nih.gov The accurate measurement of these values relies on robust bioanalytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), where internal standards like this compound are indispensable. omicsonline.orgresearchgate.netnih.gov
Bioavailability Assessment Methodologies
Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nebiolab.com In preclinical studies, it is typically determined by comparing the area under the plasma concentration-time curve (AUC) after an extravascular dose (e.g., oral) with the AUC after an intravenous (IV) dose. nebiolab.commdpi.com
The formula for absolute bioavailability is: F = (AUCoral × DoseIV) / (AUCIV × Doseoral) mdpi.com
Methodologies used in preclinical assessment include:
Crossover Studies: In these studies, the same group of animals receives the drug via both intravenous and oral routes on separate occasions, with a washout period in between. nebiolab.com This design minimizes variability between subjects.
Parallel Group Studies: Two separate groups of animals are used, one for the oral dose and one for the intravenous dose. This is less common but can be used.
Stable Isotope Tracer Method: This advanced technique involves the simultaneous or sequential administration of the unlabeled drug (e.g., rizatriptan) via the oral route and a stable isotope-labeled version (like Rizatriptan-d6, though often a different labeled analog is used for the IV dose to not be confused with the internal standard) via the intravenous route. mdpi.com By using LC-MS/MS to measure the concentrations of both forms in a single plasma sample, this method can provide a more accurate bioavailability assessment by eliminating inter-subject and inter-occasion variability in drug clearance. mdpi.com
In preclinical studies with rizatriptan, the oral bioavailability in male rats was found to be approximately 40%. nih.gov This value is similar to the absolute oral bioavailability of about 45% observed in humans, which is limited by extensive first-pass metabolism. drugbank.com
Determination of Half-Life, Clearance, and Volume of Distribution
These three parameters are interconnected and provide a comprehensive picture of a drug's distribution and elimination.
Half-Life (t½): This is the time required for the drug concentration in the plasma to decrease by 50%. nih.govama-assn.org It is a secondary parameter determined by the volume of distribution and clearance. The elimination half-life is crucial for determining dosing intervals. In preclinical studies, the apparent plasma half-life of rizatriptan was determined to be between 2 and 3 hours, which is consistent across species and with human data. drugbank.comnih.gov
Volume of Distribution (Vd): This is a theoretical volume that quantifies the extent to which a drug distributes from the plasma into the body tissues. oup.com A high Vd indicates that the drug is extensively distributed outside the plasma compartment. Vd is calculated as the amount of drug in the body divided by the plasma concentration at a given time. ama-assn.org Prediction of Vd in preclinical stages can be done using various methods, including tissue composition-based models and preclinical extrapolation from animal data. nih.gov
Clearance (CL): This parameter measures the volume of plasma from which the drug is completely removed per unit of time. ama-assn.org It reflects the efficiency of drug elimination processes, primarily by the liver (metabolism) and kidneys (excretion). Total body clearance is the sum of all individual organ clearances. It is calculated as the dose divided by the AUC. ama-assn.org
The relationship between these parameters is described by the equation: t½ = (0.693 × Vd) / CL nih.govama-assn.org
In research studies, these parameters are determined by collecting serial blood samples after drug administration, measuring drug concentrations over time using validated LC-MS/MS methods, and then applying non-compartmental or compartmental analysis to the resulting concentration-time data. nih.govinnovareacademics.in
Table 2: Key Pharmacokinetic Parameters and Methodologies
| Parameter | Description | Common Preclinical Methodology |
|---|---|---|
| Bioavailability (F) | Fraction of dose reaching systemic circulation. nebiolab.com | Comparison of AUC after oral and IV administration. mdpi.com |
| Half-Life (t½) | Time for plasma concentration to reduce by 50%. nih.gov | Calculated from the terminal slope of the plasma concentration-time curve. |
| Volume of Distribution (Vd) | Theoretical volume of fluid into which a drug distributes. oup.com | Calculated from dose, AUC, and elimination rate constant. |
| Clearance (CL) | Volume of plasma cleared of drug per unit time. ama-assn.org | Calculated as Dose / AUC. |
Crystallography and Polymorphism of Rizatriptan Benzoate
Identification and Characterization of Crystalline Forms
Research has identified at least two distinct polymorphic forms of Rizatriptan (B1679398) Benzoate (B1203000), designated as Form A and Form B. google.comgoogle.com The amorphous form of the compound has also been characterized. google.com Form A is described as a stable crystalline form, while Form B is considered metastable. google.com The existence of these different forms necessitates thorough characterization to ensure the desired polymorph is consistently produced for pharmaceutical use. google.com
X-ray Powder Diffraction (XRPD) is a primary analytical technique for identifying and differentiating crystalline polymorphs. Each crystalline form produces a unique diffraction pattern based on its crystal lattice structure.
Form A: This polymorph is characterized by a distinct XRPD pattern with prominent peaks at specific 2θ angles. google.comgoogle.com The characteristic peaks for Form A are detailed in the table below. google.comgoogle.com This form is consistently obtained under various crystallization conditions, indicating its stability. google.com
Form B: The metastable Form B also presents a unique XRPD pattern, clearly distinguishable from Form A. google.com
The table below summarizes the characteristic XRPD peaks for the crystalline Form A of Rizatriptan Benzoate.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity |
| 5.4 | 16.4 | vs |
| 10.7 | 8.24 | m |
| 13.7 | 6.45 | m |
| 14.5 | 6.10 | s |
| 15.1 | 5.85 | m |
| 16.1 | 5.49 | m |
| 17.0 | 5.22 | m |
| 18.2 | 4.86 | s |
| 19.3 | 4.60 | s |
| 21.5 | 4.13 | vs |
| 23.9 | 3.72 | s |
| 25.0 | 3.56 | s |
| 26.1 | 3.41 | m |
| 27.5 | 3.24 | m |
| Data sourced from patent literature. google.comgoogle.com Intensity qualifiers: vs=very strong, s=strong, m=medium. |
Differential Scanning Calorimetry (DSC) is employed to study the thermal properties of a compound, such as its melting point and phase transitions. For Rizatriptan Benzoate, DSC thermograms show a sharp endothermic peak corresponding to the melting point of the stable crystalline form at approximately 178-180°C. google.comhumanjournals.com Studies involving mixtures of Rizatriptan Benzoate with various excipients have used DSC to confirm the absence of significant interactions, as indicated by the lack of major shifts in the melting endotherm of the drug. humanjournals.comnih.govscholarsresearchlibrary.com For instance, one study reported a sharp endothermic peak at 180.26°C for pure Rizatriptan Benzoate. humanjournals.com
X-ray Powder Diffraction (XRPD) Analysis
Crystallization Conditions and Solvent Effects on Polymorph Formation
The formation of a specific polymorph is highly dependent on the crystallization conditions, particularly the solvent system used. jocpr.com
Formation of Polymorph A: The stable Form A can be reliably produced from a variety of solvents and conditions. google.com
From Alcohols: Crystallization from C1-C8 alcohols, such as methanol (B129727) or 1-butanol (B46404), consistently yields Form A. google.comgoogle.com For example, dissolving Rizatriptan Benzoate in 1-butanol at 60°C followed by cooling and seeding with Form A crystals results in the pure polymorph. google.comgoogle.com
From Solvent/Anti-solvent Systems: Adding an anti-solvent like heptane (B126788) to a solution of Rizatriptan Benzoate in methanol and ethyl acetate (B1210297) induces the crystallization of Form A as needle-like crystals. google.com
From Aqueous Mixtures: Evaporation of solutions containing Rizatriptan Benzoate in a mixture of an alcohol (like 2-propanol) and water also yields Form A. google.comgoogleapis.com
Formation of Polymorph B: The conditions for obtaining the metastable Form B are distinct, highlighting the sensitivity of polymorph formation to the crystallization environment. google.comgoogle.com
The choice of solvent, temperature, cooling rate, and the presence of seed crystals are all critical parameters that can be manipulated to selectively crystallize the desired polymorphic form. benthamscience.com
Structural Analysis of Crystal Lattices and Intermolecular Interactions
While detailed single-crystal X-ray structures are not provided in the reviewed sources, the crystallization behavior allows for inferences about the intermolecular interactions governing the crystal lattice. The formation of a stable benzoate salt implies strong ionic interactions between the protonated amine of the rizatriptan molecule and the carboxylate group of the benzoate anion.
The crystal packing is further stabilized by a network of other intermolecular forces. rsc.orgmdpi.com These likely include:
Hydrogen Bonding: The triazole and indole (B1671886) moieties of the rizatriptan molecule contain hydrogen bond donors and acceptors, which can engage in hydrogen bonding.
π-π Stacking: The aromatic indole ring of rizatriptan and the benzene (B151609) ring of the benzoate anion can participate in π-π stacking interactions.
The differences between the crystal lattices of Form A and Form B arise from variations in the packing arrangement and/or the conformation of the molecules, leading to different intermolecular interaction patterns and, consequently, different physicochemical properties. jocpr.comsymbiosisonlinepublishing.com The ability of certain solvents to promote the formation of one polymorph over another is often related to the specific hydrogen bonding or other interactions between the solvent molecules and the solute, which can influence the nucleation and growth of a particular crystal form. benthamscience.com
Academic Implications of Polymorphism in Compound Research
The existence of polymorphism in active pharmaceutical ingredients like Rizatriptan Benzoate has significant academic and industrial implications. google.comgoogleapis.com
Understanding Physicochemical Properties: The discovery and characterization of multiple polymorphs deepen the fundamental understanding of a drug's solid-state chemistry. nih.gov Different polymorphs exhibit distinct properties, including solubility, dissolution rate, and stability. symbiosisonlinepublishing.com A metastable form, for instance, might have higher solubility and a faster dissolution rate, which could be advantageous in certain formulations, while the most stable form is typically chosen to ensure product consistency and shelf-life. symbiosisonlinepublishing.comajol.info
Informing Formulation Development: Identifying all possible crystalline forms of a drug is crucial for a formulation scientist. googleapis.comgoogle.com This knowledge expands the range of materials available for designing a dosage form with specific characteristics. google.com It allows for the selection of the optimal polymorph to achieve desired therapeutic outcomes and to avoid unintended polymorphic transformations during manufacturing or storage, which could alter the product's performance. jocpr.combenthamscience.com
Intellectual Property: The discovery of new, stable, and pure crystalline forms of a drug substance can also be the subject of patents, providing a competitive advantage. google.comgoogle.com
Computational and Theoretical Chemistry Studies on Rizatriptan D6 Benzoate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation serve as powerful tools to investigate the behavior of drug molecules at an atomic level. For Rizatriptan-d6 Benzoate (B1203000), while specific molecular dynamics (MD) simulation studies are not extensively available in the public domain, the application of these techniques can be inferred from studies on similar triptan molecules and other drug compounds. sci-hub.seresearchgate.net
MD simulations could provide detailed insights into the conformational dynamics of Rizatriptan-d6 Benzoate, both in isolation and in complex biological environments such as lipid bilayers, which model cell membranes. dntb.gov.ua Such simulations would involve defining a force field, a set of empirical energy functions, to describe the interactions between the atoms of the molecule. sci-hub.se By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule flexes, rotates, and interacts with its surroundings.
Furthermore, molecular modeling can be used to study the non-covalent interactions between the rizatriptan-d6 cation and the benzoate anion. These interactions are critical for the stability of the salt form in the solid state and its dissolution behavior. Techniques such as quantum mechanics/molecular mechanics (QM/MM) could be employed to study these interactions with higher accuracy.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules. ajchem-b.comworldscientific.com Although specific DFT studies on this compound are scarce, the principles can be applied to predict its properties based on studies of its constituent parts and related molecules. scielo.org.zaresearchgate.net
DFT calculations can be used to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized geometry, a wealth of electronic properties can be calculated. The distribution of electron density, for example, can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. For Rizatriptan (B1679398), the nitrogen atoms of the triazole and indole (B1671886) rings, as well as the dimethylamino group, are expected to be key reactive sites.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its ability to participate in chemical reactions. A smaller gap suggests higher reactivity.
The substitution of hydrogen with deuterium (B1214612) in the N,N-dimethyl group of this compound has a negligible effect on the electronic structure. This is because isotopes of an element have the same number of protons and electrons. However, the difference in mass affects the vibrational energy levels of the C-D bonds compared to C-H bonds, a phenomenon that is central to the prediction of spectroscopic properties and can influence reaction kinetics (see sections 9.3 and 9.4).
Prediction of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for validation. The primary spectroscopic techniques relevant to this compound are Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: Experimental Fourier Transform Infrared (FTIR) spectroscopy has been used to characterize Rizatriptan Benzoate. impactfactor.org The characteristic peaks observed correspond to the vibrational modes of its functional groups. Quantum chemical calculations, such as DFT, can compute these vibrational frequencies.
The most significant impact of the deuterium labeling in this compound is on the IR spectrum. The stretching and bending vibrations of the C-D bonds in the deuterated N,N-dimethyl group will occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in the non-deuterated compound. This is due to the heavier mass of deuterium. This isotopic shift is a clear and predictable computational and experimental signature.
Below is a table of experimentally observed IR peaks for Rizatriptan Benzoate and the expected qualitative changes for this compound.
| Functional Group | Rizatriptan Benzoate Experimental Wavenumber (cm⁻¹) impactfactor.org | Expected Change in this compound |
| N-H stretching | 3113 | No significant change |
| C-H stretching (methyl/methylene) | 2939, 2858 | Replaced by C-D stretching at lower wavenumbers |
| C=C, C=N stretching (aromatic) | 1604, 1500 | No significant change |
| C-H bending (methyl/methylene) | 1446, 1377 | Replaced by C-D bending at lower wavenumbers |
| N-H bending | 1280 | No significant change |
| C-N stretching | 1134 | Minor shifts possible |
UV-Vis Spectroscopy: Experimental UV spectrophotometric methods have determined that Rizatriptan Benzoate shows maximum absorbance at approximately 225-227 nm and 280-281 nm. nih.govoaji.netajrconline.org These absorptions are due to π → π* electronic transitions within the aromatic indole and triazole ring systems. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. For this compound, the UV-Vis spectrum is expected to be virtually identical to that of the non-deuterated form, as the electronic transitions are not significantly affected by the isotopic substitution of the peripheral methyl groups. medchemexpress.com
In Silico Assessment of Metabolic Transformations and Degradation Pathways
Computational tools can predict the metabolic fate of drug molecules, identifying potential metabolites and sites of metabolic vulnerability. researchgate.netmdpi.com This is particularly relevant for this compound, as deuteration is a common strategy to alter drug metabolism.
The primary route of metabolism for rizatriptan is oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of an indole acetic acid metabolite. mdpi.com Another significant pathway is N-demethylation, which produces an active N-monodesmethyl metabolite. mdpi.com
In silico metabolism prediction software, often based on expert knowledge systems or machine learning models, can analyze the structure of rizatriptan and identify these metabolic hotspots. modares.ac.ir For this compound, the key feature is the deuteration of the N,N-dimethyl group. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of reactions involving the cleavage of these bonds.
Therefore, in silico assessment would predict that the N-demethylation of this compound is considerably slower compared to the non-deuterated compound. This would likely result in a reduced formation of the N-monodesmethyl metabolite and potentially a longer plasma half-life of the parent drug. The primary metabolic pathway via MAO-A, which acts on the ethylamine (B1201723) side chain, would be largely unaffected by the deuteration at the N,N-dimethyl moiety.
Forced degradation studies on Rizatriptan Benzoate have shown it degrades under acidic, basic, and oxidative conditions. researchgate.net The main degradation products are formed through hydrolysis and oxidation. In silico degradation pathway prediction can model these reactions and identify the resulting degradants. The deuteration in this compound is not expected to significantly alter its stability under these abiotic stress conditions, as the susceptible parts of the molecule in these reactions are typically the indole ring and the ethylamine side chain, not the N,N-dimethyl group.
A table of known and predicted metabolites and degradation products is provided below.
| Type | Compound Name | Pathway | Expected Impact of Deuteration |
| Metabolite | Indole-3-acetic acid derivative | MAO-A oxidation | None |
| Metabolite | N-monodesmethyl rizatriptan | N-demethylation | Significantly reduced rate of formation |
| Metabolite | Rizatriptan N-oxide | Oxidation | Minor or no effect |
| Degradant | Impurity from acid hydrolysis | Hydrolysis | None |
| Degradant | Impurity from base hydrolysis | Hydrolysis | None |
| Degradant | Impurity from oxidation | Oxidation | None |
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on Rizatriptan-d6 Benzoate (B1203000)
Academic research on Rizatriptan-d6 Benzoate has primarily focused on its critical role as a stable isotope-labeled internal standard (IS) for the bioanalytical quantification of its non-deuterated counterpart, Rizatriptan (B1679398). caymanchem.comveeprho.com The scientific literature does not investigate this compound for its own therapeutic effects, but rather as an indispensable tool in pharmacokinetic (PK) and bioequivalence studies. veeprho.comresearchgate.net
The key findings from multiple studies demonstrate that using Rizatriptan-d6 allows for the development of highly sensitive, selective, and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for determining Rizatriptan concentrations in biological matrices such as human plasma. researchgate.net The six deuterium (B1214612) atoms on the N,N-dimethyl group give it a distinct mass-to-charge ratio (m/z) from Rizatriptan, allowing for precise differentiation and quantification in mass spectrometry, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample extraction and chromatographic separation. researchgate.netcaymanchem.com
Validation studies for these analytical methods consistently report high accuracy and precision. For instance, one validated method for Rizatriptan using Rizatriptan-d6 as an IS showed a linear concentration range of 0.1–100.0 ng/mL with a correlation coefficient (r²) of ≥0.9981. researchgate.net The intra- and inter-day precision for this method were found to be within 1.7–3.1% and 2.8–3.7%, respectively, with accuracies also falling within acceptable ranges. researchgate.net These robust analytical methods have been successfully applied in clinical settings, such as bioequivalence studies comparing different formulations of Rizatriptan tablets. researchgate.netfda.gov
The following interactive table summarizes typical validation parameters from a published LC-MS/MS method that utilizes Rizatriptan-d6 as an internal standard. researchgate.netfda.gov
| Parameter | Finding | Reference |
| Internal Standard (IS) | Rizatriptan-d6 | researchgate.netfda.gov |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
| Biological Matrix | Human Plasma | researchgate.net |
| Linearity Range | 0.1 ng/mL to 100.0 ng/mL | researchgate.net |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL - 0.15 ng/mL | researchgate.netfda.gov |
| Intra-day Precision (% CV) | 1.0% - 6.5% | researchgate.net |
| Inter-day Precision (% CV) | 2.8% - 8.9% | researchgate.net |
| Mean Recovery | ~73% - 82% | fda.gov |
Remaining Research Gaps and Challenges in its Study
Despite its successful application, several research gaps and challenges related to this compound and other deuterated internal standards persist.
A primary challenge is the potential for differential behavior between the deuterated standard and the analyte, even with their structural similarities. myadlm.org Matrix effects, where other components in a biological sample interfere with the ionization process in the mass spectrometer, can sometimes affect the analyte and the internal standard differently. myadlm.orgchromatographyonline.com While stable isotope-labeled standards are considered the gold standard for mitigating these effects, they are not always a perfect solution, and subtle differences in chromatographic retention time or ionization efficiency can lead to inaccuracies. myadlm.orgresearchgate.net
Further research is needed to understand the full impact of the "isotope effect" on sample extraction and ionization under various conditions. The stability of the deuterium labels is another area deserving of continued investigation. While the C-D bond is stronger than the C-H bond, the potential for back-exchange (replacement of deuterium with protium) under specific analytical or storage conditions, though often minimal, is a factor that requires thorough evaluation during method validation to ensure data integrity.
Another challenge is the synthesis and purification of this compound. Achieving high isotopic purity (e.g., ≥99% deuterated forms) is critical, as any presence of the non-deuterated Rizatriptan in the internal standard stock would lead to an overestimation of the analyte. caymanchem.comcaymanchem.com The cost and commercial availability of these high-purity standards can also present a challenge for some research laboratories. researchgate.netnih.gov
Finally, while Rizatriptan-d6 is used to study the pharmacokinetics of Rizatriptan, there is limited published research on the metabolism of the standard itself to definitively rule out any potential for metabolic crosstalk or interference in complex biological systems.
Proposed Future Research Avenues for Deuterated Pharmaceutical Analogs
The field of deuterated pharmaceutical analogs extends far beyond their use as internal standards, presenting exciting avenues for future research.
One of the most promising areas is the development of deuterated compounds as therapeutic agents themselves. This strategy leverages the deuterium kinetic isotope effect (KIE) . dovepress.comnih.govportico.org The bond between carbon and deuterium (C-D) is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. dovepress.com By strategically replacing hydrogen with deuterium at a site of drug metabolism (e.g., a position targeted by Cytochrome P450 enzymes), the rate of metabolic breakdown can be significantly reduced. dovepress.comnih.gov This can lead to several therapeutic advantages:
Enhanced Safety: By slowing metabolism, the formation of potentially toxic or inactive metabolites can be reduced. dovepress.cominformaticsjournals.co.in
Increased Efficacy: Higher and more sustained plasma concentrations of the parent drug may lead to improved therapeutic outcomes. dovepress.com
The FDA's approval of deuterated drugs like deutetrabenazine has validated this approach, sparking interest in developing deuterated versions of many other existing medications. wikipedia.org Future research could focus on creating a deuterated analog of Rizatriptan itself to see if its pharmacokinetic profile and clinical efficacy could be improved.
Another research avenue involves using specifically labeled compounds like Rizatriptan-d6 for mechanistic studies of drug metabolism . By tracking the deuterium labels through various metabolic pathways, researchers can gain a more precise understanding of how and where the parent drug is broken down in the body.
Finally, continued innovation in synthetic chemistry is needed to develop more efficient, cost-effective, and environmentally friendly methods for producing highly pure deuterated compounds. researchgate.net This would not only support the development of new deuterated drugs but also make high-quality internal standards more accessible for bioanalytical research. pharmafocusasia.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
